![molecular formula C12H19NO3 B2546185 (1r,4s,5r)-Rel-5-乙酰基-2-Boc-2-氮杂双环[2.1.1]己烷 CAS No. 615575-71-8](/img/structure/B2546185.png)

(1r,4s,5r)-Rel-5-乙酰基-2-Boc-2-氮杂双环[2.1.1]己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

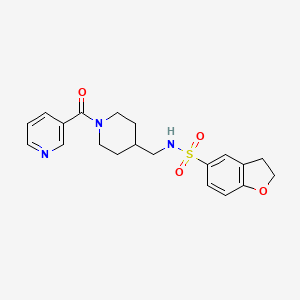

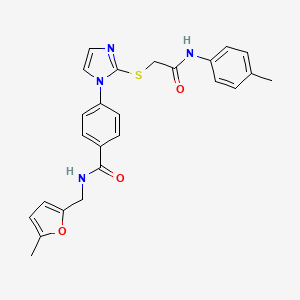

The compound (1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane is a structurally complex molecule that belongs to the class of azabicyclohexanes. These compounds are of significant interest due to their potential as intermediates in the synthesis of various pharmacologically active molecules. The azabicyclohexane core is a common structural motif found in many natural products and synthetic drugs.

Synthesis Analysis

The synthesis of azabicyclohexanes can be intricate due to the need for precise control over the stereochemistry at multiple chiral centers. Paper discusses the synthesis of novel 5-X-substituted-2-azabicyclo[2.1.1]hexanes, which are closely related to the compound . These derivatives were synthesized from a 5-syn-carboxy derivative, indicating a multi-step synthetic route that allows for the introduction of various substituents at the 5-position of the azabicyclohexane ring system.

Molecular Structure Analysis

The molecular structure of azabicyclohexanes is characterized by a bicyclic framework that includes a nitrogen atom within the ring structure. This nitrogen atom introduces asymmetry, leading to the possibility of multiple stereoisomers. The specific stereoisomers are denoted by the (1r,4s,5r) configuration, which describes the spatial arrangement of the substituents around the chiral centers of the molecule.

Chemical Reactions Analysis

Azabicyclohexanes can undergo a variety of chemical reactions, often depending on the functional groups attached to the core structure. Paper describes the formation of 1-azabicyclo[3.1.0]hexane and its subsequent reactions with electrophiles to yield pyrrolidines and piperidines. This indicates that azabicyclohexanes can act as intermediates in the synthesis of other nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclohexanes like (1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane are influenced by their molecular structure. The presence of the boc (tert-butoxycarbonyl) group suggests that the compound is protected, which is a common strategy in peptide synthesis to prevent unwanted side reactions. The acetyl group may contribute to the compound's reactivity, possibly allowing for further functionalization. The bicyclic structure is likely to impart rigidity to the molecule, which can affect its conformational stability and reactivity.

科学研究应用

合成构件和方法

氮杂双环己烷衍生物已被公认为有机合成中的有价值的中间体。例如,2-氮杂双环[2.2.0]己烷-3,5-二酮及其衍生物通过光吡啶酮形成和温和酸水解合成。这些化合物与各种亲核试剂反应生成氮杂环丁-2-酮,作为碳青霉烯核的新构建模块,碳青霉烯核是 β-内酰胺类抗生素的一个重要类别 (Katagiri 等人,1986)。类似地,氮杂双环[3.1.0]己烷-1-醇由 Ti(IV) 介导的氨基酸衍生物环丙烷化生成,通过选择性重排和开环反应促进药理活性产物的不对称合成 (Jida 等人,2007)。

不对称催化

受限 β-脯氨酸类似物的开发,例如 7-氮杂双环[2.2.1]庚烷-2-羧酸,展示了氮杂双环己烷衍生物在有机催化反应中的重要性。与单环类似物相比,这些化合物在醛醇反应中显示出更高的选择性和对映选择性,突出了它们作为不对称合成中催化剂的潜力 (Armstrong 等人,2009)。

药用化学应用

在药用化学中,氮杂双环己烷衍生物因其作为生物活性分子的潜力而受到探索。通过采用氮杂双环环系合成带有乌头碱骨架的六环化合物(一种乌头生物碱),证明了这些结构在合成复杂天然产物中的效用 (村武和夏目,2002)。此外,1-芳基-3-氮杂双环[3.1.0]己烷已被合成并作为非麻醉镇痛剂进行测试,表明氮杂双环己烷衍生物在疼痛管理中具有治疗潜力 (Epstein 等人,1981)。

作用机制

The compound is part of the family of bicyclo[2.1.1]hexanes, which are being increasingly incorporated into newly developed bio-active compounds . Bicyclo[2.1.1]hexanes are still underexplored from a synthetic accessibility point of view .

The preparation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

属性

IUPAC Name |

tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNQPQCDXARDCY-OPRDCNLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2546116.png)

![methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate](/img/structure/B2546119.png)

![N-(1-Cyanocyclohexyl)-2-[8-(dimethylamino)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]acetamide](/img/structure/B2546121.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)

![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)